molecular formula C41H44N6O8 B12918334 D-Phenylalanyl-D-tyrosyl-D-tryptophyl-D-alanyl-D-tyrosine CAS No. 644997-46-6

D-Phenylalanyl-D-tyrosyl-D-tryptophyl-D-alanyl-D-tyrosine

Cat. No.: B12918334
CAS No.: 644997-46-6
M. Wt: 748.8 g/mol
InChI Key: JCNYVGCRRYQWKO-KNOVESFFSA-N
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Description

The compound (2R,5R,8R,11R,14R)-8-((1H-Indol-3-yl)methyl)-14-amino-2,11-bis(4-hydroxybenzyl)-5-methyl-4,7,10,13-tetraoxo-15-phenyl-3,6,9,12-tetraazapentadecan-1-oic acid is a complex organic molecule with a diverse range of potential applications. This compound features multiple functional groups, including indole, amino, hydroxybenzyl, and phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R,8R,11R,14R)-8-((1H-Indol-3-yl)methyl)-14-amino-2,11-bis(4-hydroxybenzyl)-5-methyl-4,7,10,13-tetraoxo-15-phenyl-3,6,9,12-tetraazapentadecan-1-oic acid typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the amino and hydroxybenzyl groups through a series of condensation and substitution reactions. The final steps often involve the formation of the tetraoxo and tetraazapentadecan structures under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxybenzyl groups can be oxidized to form quinones.

    Reduction: The indole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzyl groups would yield quinones, while reduction of the indole ring could produce various reduced indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its indole moiety is particularly interesting due to its presence in many biologically active compounds.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure could impart unique properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of (2R,5R,8R,11R,14R)-8-((1H-Indol-3-yl)methyl)-14-amino-2,11-bis(4-hydroxybenzyl)-5-methyl-4,7,10,13-tetraoxo-15-phenyl-3,6,9,12-tetraazapentadecan-1-oic acid involves its interaction with specific molecular targets. The indole group can interact with various receptors or enzymes, while the amino and hydroxybenzyl groups may form hydrogen bonds or participate in other non-covalent interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Cephalexin: A beta-lactam antibiotic with a similar complex structure.

Uniqueness

What sets (2R,5R,8R,11R,14R)-8-((1H-Indol-3-yl)methyl)-14-amino-2,11-bis(4-hydroxybenzyl)-5-methyl-4,7,10,13-tetraoxo-15-phenyl-3,6,9,12-tetraazapentadecan-1-oic acid apart is its combination of multiple functional groups within a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a highly versatile compound in scientific research.

Properties

CAS No.

644997-46-6

Molecular Formula

C41H44N6O8

Molecular Weight

748.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C41H44N6O8/c1-24(37(50)47-36(41(54)55)21-27-13-17-30(49)18-14-27)44-39(52)35(22-28-23-43-33-10-6-5-9-31(28)33)46-40(53)34(20-26-11-15-29(48)16-12-26)45-38(51)32(42)19-25-7-3-2-4-8-25/h2-18,23-24,32,34-36,43,48-49H,19-22,42H2,1H3,(H,44,52)(H,45,51)(H,46,53)(H,47,50)(H,54,55)/t24-,32-,34-,35-,36-/m1/s1

InChI Key

JCNYVGCRRYQWKO-KNOVESFFSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

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